molecular formula C10H14N4O4 B10889106 1-methyl-3-(morpholin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid

1-methyl-3-(morpholin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10889106
M. Wt: 254.24 g/mol
InChI Key: TWLFPIWHYMLOBV-UHFFFAOYSA-N
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Description

1-METHYL-3-[(MORPHOLINOAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is a synthetic compound with a complex structure that includes a pyrazole ring substituted with a morpholino group and a carboxylic acid group

Preparation Methods

The synthesis of 1-METHYL-3-[(MORPHOLINOAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-keto ester to form the pyrazole core. The morpholino group is then introduced through a nucleophilic substitution reaction, and the carboxylic acid group is added via carboxylation. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-METHYL-3-[(MORPHOLINOAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrazole derivatives.

Scientific Research Applications

1-METHYL-3-[(MORPHOLINOAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-METHYL-3-[(MORPHOLINOAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of cellular responses.

Comparison with Similar Compounds

1-METHYL-3-[(MORPHOLINOAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    1-Methyl-3-(aminocarbonyl)-1H-pyrazole-4-carboxylic acid: This compound lacks the morpholino group, which may result in different chemical and biological properties.

    3-(Morpholinoamino)-1H-pyrazole-4-carboxylic acid: This compound lacks the methyl group, which can affect its reactivity and interactions with molecular targets.

    1-Methyl-3-(morpholino)-1H-pyrazole-4-carboxylic acid: This compound lacks the aminocarbonyl group, which may influence its chemical stability and biological activity.

Properties

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

1-methyl-3-(morpholin-4-ylcarbamoyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H14N4O4/c1-13-6-7(10(16)17)8(11-13)9(15)12-14-2-4-18-5-3-14/h6H,2-5H2,1H3,(H,12,15)(H,16,17)

InChI Key

TWLFPIWHYMLOBV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN2CCOCC2)C(=O)O

Origin of Product

United States

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